![molecular formula C15H14N2O3S2 B1224785 methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B1224785.png)
methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and furan carboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the furan-2-carboxylate moiety: This step involves esterification or transesterification reactions to attach the furan-2-carboxylate group to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as thiols, amines, or halides under appropriate solvent and temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thieno[2,3-d]pyrimidine derivatives.
Applications De Recherche Scientifique
Methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 5-[({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)methyl]furan-2-carboxylate can be compared with other similar compounds, such as:
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Furan-2-carboxylate derivatives: Compounds with the furan-2-carboxylate moiety but different substituents on the furan ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H14N2O3S2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
methyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14N2O3S2/c1-8-9(2)22-14-12(8)13(16-7-17-14)21-6-10-4-5-11(20-10)15(18)19-3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
JYASBMHTSQDQDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)
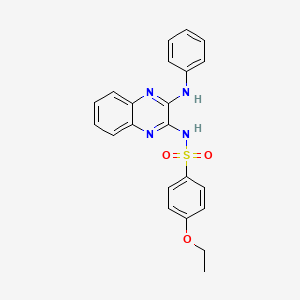
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)
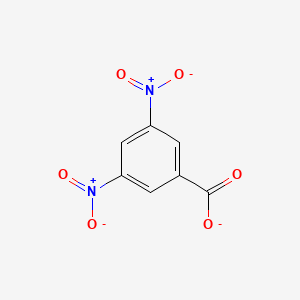
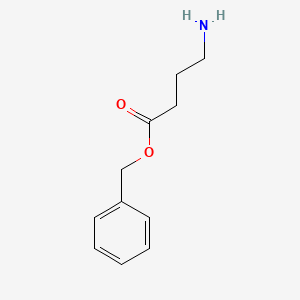
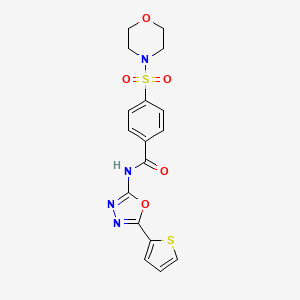
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)
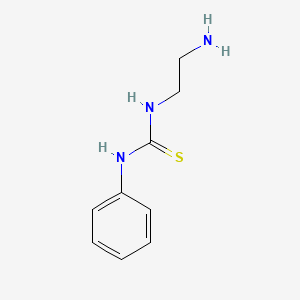
![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
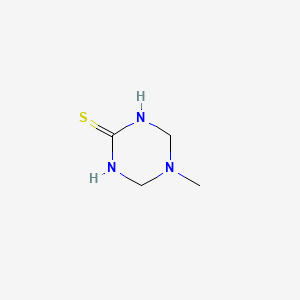
![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)
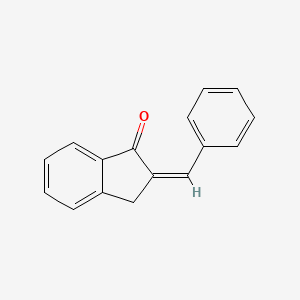
![1-[(6R)-3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl]ethanone](/img/structure/B1224729.png)
